4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Description
Z-Asp(OMe)-OH (CAS: 3160-47-2) is a protected derivative of L-aspartic acid, widely used in peptide synthesis and medicinal chemistry. The compound features two protective groups:
Properties
IUPAC Name |
4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMBNDDHIBIDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3160-47-2 | |
| Record name | 3160-47-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Esterification of L-Aspartic Acid
The β-methyl ester of L-aspartic acid is synthesized via reaction with thionyl chloride () in methanol. This method ensures regioselective esterification of the β-carboxyl group while leaving the α-carboxyl group free for subsequent reactions.
Procedure
-
Reagents : L-Aspartic acid (5 g, 37.6 mmol), methanol (27 mL), (3.86 mL, 52.6 mmol).
-
Conditions :
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Cool methanol to -10°C.
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Add dropwise under stirring.
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Introduce L-aspartic acid and warm gradually to room temperature.
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Stir for 25 minutes, then precipitate the product with anhydrous ether (75 mL).
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Outcome : L-Aspartic acid β-methyl ester hydrochloride is obtained as colorless needles (5.03 g, 92% yield, m.p. 174–177°C).
Mechanistic Insight
protonates the carboxyl group, forming a reactive acyl chloride intermediate. Methanol acts as both a solvent and nucleophile, facilitating esterification at the β-position. The α-carboxyl remains protonated, preventing undesired esterification.
Protection of the Amino Group
The α-amino group of L-aspartic acid β-methyl ester is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Procedure
-
Reagents : L-Aspartic acid β-methyl ester hydrochloride (5.03 g, 34.4 mmol), Cbz-Cl (5.93 g, 34.7 mmol), (3.6 g, 34.4 mmol), dioxane (35 mL), water (76 mL).
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Conditions :
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Dissolve the ester hydrochloride in water-dioxane (1:2 v/v).
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Add at 0°C to neutralize HCl.
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Introduce Cbz-Cl dropwise over 2–3 hours.
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Stir overnight at room temperature.
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Acidify to pH 2 with 6 M HCl and extract with ethyl acetate.
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Outcome : Z-Asp(OMe)-OH is isolated as a semi-solid (6.1 g, 63% yield).
Critical Parameters
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pH Control : Maintaining alkaline conditions () during Cbz-Cl addition prevents premature hydrolysis.
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Solvent Choice : Dioxane enhances solubility of the intermediate, while water facilitates bicarbonate buffering.
Characterization of Z-Asp(OMe)-OH
Spectroscopic Data
1H NMR (CDCl₃) :
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δ 2.63 (d, J = 6.2 Hz, 2H, )
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δ 3.72 (s, 3H, )
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δ 4.53 (m, 1H, )
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δ 5.12 (s, 2H, )
FT-IR (KBr) :
Purity and Stability
Commercial batches exhibit ≥98% purity by TLC, with storage recommendations of -20°C under inert atmosphere to prevent ester hydrolysis.
Comparative Analysis of Synthetic Routes
| Parameter | Esterification | Cbz Protection |
|---|---|---|
| Reagent | /MeOH | Cbz-Cl/ |
| Temperature | -10°C to RT | 0°C to RT |
| Yield | 92% | 63% |
| Key Challenge | Regioselectivity | pH control |
Chemical Reactions Analysis
Peptide Coupling Reactions
Z-Asp(OMe)-OH participates in amide bond formation via activation of its α-carboxyl group. Common coupling methods include:
Key considerations:
- The Z group remains stable under these conditions, preventing undesired side reactions.
- Racemization at the α-carbon is minimized due to steric hindrance from the methyl ester .
Hydrolysis Reactions
The methyl ester at the β-carboxyl group can be selectively hydrolyzed under controlled conditions:
| Condition | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | 6N HCl, reflux | Z-Asp-OH | 85–90% | |
| Basic Hydrolysis | NaOH (1M), room temperature | Z-Asp-OH (with Z-group intact) | 78% |
Mechanistic Insight :
- Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
- Basic hydrolysis proceeds via a tetrahedral intermediate .
Deprotection Reactions
Selective removal of protecting groups enables further functionalization:
Z-Group Removal
| Method | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C catalyst | Ethanol, 25°C, 12 h | Asp(OMe)-OH |
| Acidolysis | HBr in acetic acid | 0°C, 2 h | Asp(OMe)-OH |
Methyl Ester Removal
Side Reactions and Stability
Z-Asp(OMe)-OH is prone to specific side reactions under non-optimal conditions:
Esterification/Transesterification
The β-methyl ester can be converted to other esters:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzyl bromide | NaHCO₃, DMF, 25°C | Z-Asp(OBzl)-OH | Solid-phase peptide synthesis |
| tert-Butanol | DCC, DMAP | Z-Asp(OtBu)-OH | Orthogonal protection strategies |
Comparative Reactivity
Z-Asp(OMe)-OH exhibits distinct behavior compared to related compounds:
Scientific Research Applications
Scientific Research Applications
Z-Asp(OMe)-OH is utilized in various research areas, including:
- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins. Its methyl ester functionality allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide structures .
- Drug Development : This compound acts as an intermediate in the synthesis of pharmaceutical agents. Its ability to undergo hydrolysis and amidation makes it valuable for creating bioactive molecules .
- Biochemical Studies : Z-Asp(OMe)-OH is employed in enzyme-substrate interaction studies, particularly focusing on bacterial extracellular metalloproteases. Its influence on biochemical pathways related to anabolic hormone secretion and muscle performance has been investigated .
Data Tables
Here are some key findings regarding the applications of Z-Asp(OMe)-OH:
Case Studies
- Solid-Phase Peptide Synthesis :
- Enzyme Interaction Studies :
- Pharmaceutical Development :
Mechanism of Action
The mechanism of action of Z-Asp(OMe)-OH is primarily related to its role as a precursor in peptide synthesis. The compound’s functional groups allow it to participate in various chemical reactions, facilitating the formation of peptide bonds. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other carboxyl groups to form peptide bonds.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₃H₁₅NO₆
- Molecular Weight : 281.26 g/mol
- Storage : Refrigerated conditions recommended .
- Applications : Intermediate in solid-phase peptide synthesis (SPPS), caspase inhibitor design, and biochemical research .
Suppliers such as Bachem Americas Inc. and Glentham Life Sciences provide high-purity Z-Asp(OMe)-OH for academic and industrial use .
Comparison with Similar Compounds
Z-D-Asp-OH (CAS: 78663-07-7)
Z-Asp(OtBu)-OH (CAS: 23632-70-4)
Z-DEVD-fmk (CAS: 210344-95-9)
- Structural Difference : Tetrapeptidyl fluoromethyl ketone (FMK) inhibitor containing Z-Asp(OMe) residues .
- Properties :
- Key Contrast :
- Specificity : Z-DEVD-fmk targets caspase-3 with an IC₅₀ of 18 µM, whereas shorter tripeptides (e.g., Z-VAD-fmk) are broad-spectrum caspase inhibitors .
- Bioavailability : Methyl esters in Z-DEVD-fmk improve cell permeability compared to free carboxylic acids, though tetrapeptides generally have lower membrane penetration than tripeptides .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protective Groups | Key Applications |
|---|---|---|---|---|---|
| Z-Asp(OMe)-OH | 3160-47-2 | C₁₃H₁₅NO₆ | 281.26 | Z, OMe | Peptide synthesis, inhibitors |
| Z-D-Asp-OH | 78663-07-7 | C₁₂H₁₃NO₆ | 267.23 | Z | Chiral studies |
| Z-Asp(OtBu)-OH | 23632-70-4 | C₁₆H₂₁NO₆ | 323.34 | Z, OtBu | Fmoc-SPPS |
| Z-DEVD-fmk | 210344-95-9 | C₃₀H₄₁N₄O₁₂F | 668.66 | Z, OMe (x3), FMK | Caspase-3 inhibition |
Biological Activity
Z-Asp(OMe)-OH, also known as Z-L-Aspartic acid 1-methyl ester, is a derivative of aspartic acid featuring a methyl ester group. This compound is significant in peptide synthesis and has been investigated for its biological activities, particularly in relation to its role as an inhibitor in various biochemical pathways. The incorporation of azaamino acids, such as Z-Asp(OMe)-OH, into peptides can modify their structural properties and enhance their biological activity.
- Molecular Formula : C13H15NO6
- Molecular Weight : 281.26 g/mol
- CAS Number : 3160-47-2
- Purity : ≥98% (TLC)
- Structure :
Z-Asp(OMe)-OH exhibits biological activity primarily through its role in modulating enzyme activity. It has been shown to act as an inhibitor for various caspases, which are critical in the apoptosis pathway. The compound's ability to alter the conformation of peptides can enhance their stability and efficacy as inhibitors.
Inhibitory Potency
Recent studies have highlighted the inhibitory effects of Z-Asp(OMe)-OH on caspase enzymes:
| Peptide | Target Enzyme | IC50 (µM) |
|---|---|---|
| Z-Asp-Glu-Val-azaAsp-COMe | Caspase-3 | 7.74 |
| Z-Ile-Glu-Thr-azaAsp-COMe | Caspase-6 | 9.08 |
| Z-Ala-Ala-azaAsn-COBn | Legumain | 22.23 |
These results indicate that modifications involving Z-Asp(OMe)-OH can lead to increased potency against specific targets, thereby enhancing the therapeutic potential of peptide-based drugs.
Structural Implications
The incorporation of Z-Asp(OMe)-OH into peptide sequences affects their secondary structure, promoting conformations that are more favorable for binding to target proteins. For instance, azapeptides containing Z-Asp(OMe)-OH have been observed to adopt helical structures that improve their interaction with biological targets.
Study on Azapeptides
In a notable study, azapeptides incorporating Z-Asp(OMe)-OH were synthesized and evaluated for their biological activity. The results demonstrated that these modified peptides exhibited enhanced stability and increased inhibitory activity against proteases compared to their non-modified counterparts. The study emphasized the importance of side-chain modifications in determining the biological efficacy of peptide inhibitors.
Application in Drug Discovery
Z-Asp(OMe)-OH has been explored in drug discovery contexts, particularly for developing inhibitors targeting cancer-related pathways. The compound's ability to stabilize peptide structures and enhance binding affinity makes it a valuable candidate for further research in therapeutic applications.
Q & A
Q. What is the role of Z-Asp(OMe)-OH in peptide synthesis, and how does its protection scheme influence reaction outcomes?
Z-Asp(OMe)-OH is a protected aspartic acid derivative where the benzyloxycarbonyl (Z) group shields the α-amino group, and the methyl ester (OMe) protects the carboxylic acid. This dual protection prevents unwanted side reactions (e.g., racemization, intermolecular coupling) during peptide bond formation. Methodologically, researchers should:
- Use coupling reagents like DCC or HOBt to activate the carboxylate for amide bond formation.
- Monitor deprotection steps (e.g., using H₂/Pd for Z-group removal) via TLC or HPLC to ensure selective cleavage without damaging the peptide backbone .
- Reference synthetic protocols from primary literature to validate reproducibility, as emphasized in experimental reporting standards .
Q. How is Z-Asp(OMe)-OH synthesized and characterized to ensure purity and structural integrity?
Synthesis typically involves:
- Step 1 : Methyl esterification of aspartic acid using methanol and HCl.
- Step 2 : Z-protection via reaction with benzyloxycarbonyl chloride in alkaline conditions.
- Purification : Column chromatography or recrystallization, followed by characterization via:
- ¹H/¹³C NMR : To confirm esterification (δ ~3.7 ppm for OMe) and Z-group incorporation (aromatic protons at δ ~7.3 ppm).
- HPLC-MS : To verify purity (>95%) and molecular ion peaks .
Q. What storage conditions are critical for maintaining Z-Asp(OMe)-OH stability?
- Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the methyl ester.
- Conduct periodic stability assays (e.g., HPLC purity checks) under varying temperatures and humidity levels to establish degradation kinetics .
Advanced Research Questions
Q. How can coupling efficiency of Z-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS) be optimized to minimize incomplete reactions?
- Experimental Design :
- Test coupling reagents (e.g., HATU vs. PyBOP) and bases (DIEA vs. NMM) to identify optimal activation conditions.
- Use Kaiser tests or LC-MS to monitor reaction completion.
- Data Analysis :
- Compare coupling yields (%) across trials using ANOVA to identify statistically significant variables.
- Tabulate results (example):
| Reagent | Base | Coupling Yield (%) | Racemization (%) |
|---|---|---|---|
| HATU | DIEA | 98 | 1.2 |
| PyBOP | NMM | 95 | 2.1 |
Q. How can racemization during Z-Asp(OMe)-OH incorporation be analyzed and mitigated?
- Methodology :
- Employ chiral HPLC or circular dichroism (CD) spectroscopy to quantify D/L-aspartic acid ratios post-synthesis.
- Reduce racemization by:
- Lowering reaction temperatures (<0°C).
- Using additives like Oxyma Pure to suppress base-induced epimerization.
Q. What strategies enable orthogonal deprotection of Z-Asp(OMe)-OH in complex peptide sequences?
- Approach : Combine Z/OMe protection with acid-labile (e.g., Boc) or photolabile groups (e.g., NVOC) for sequential deprotection.
- Validation :
- Use MALDI-TOF MS to track selective cleavage steps.
- Compare deprotection efficiency in model peptides with varying steric environments .
Data Analysis and Reproducibility
Q. How should researchers address contradictions in reported stability data for Z-Asp(OMe)-OH under acidic conditions?
- Hypothesis Testing : Systematically vary pH (1–5), temperature (25–40°C), and solvent systems (aqueous vs. organic) to identify degradation thresholds.
- Meta-Analysis : Compile stability data from primary sources, noting experimental variables (e.g., HPLC vs. NMR quantification methods). Use statistical tools (e.g., regression analysis) to model degradation kinetics .
Literature and Experimental Design
Q. How can researchers efficiently locate primary literature on Z-Asp(OMe)-OH applications in peptide chemistry?
- Guidance :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
